4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid
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Overview
Description
4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid is an organic compound with the molecular formula C14H12O5 This compound features a benzoic acid moiety linked to a furan ring, which is further substituted with a carboxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific solvents and catalysts to facilitate the reaction. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carboxyl group yields alcohol derivatives .
Scientific Research Applications
4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(Carboxymethyl)benzoic acid: This compound has a similar structure but lacks the furan ring.
4-Methylbenzoic acid: This compound has a similar benzoic acid moiety but lacks the carboxymethyl and furan substituents.
Uniqueness: 4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid is unique due to the presence of both the furan ring and the carboxymethyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12O5 |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
4-[5-(carboxymethyl)-4-methylfuran-2-yl]benzoic acid |
InChI |
InChI=1S/C14H12O5/c1-8-6-12(19-11(8)7-13(15)16)9-2-4-10(5-3-9)14(17)18/h2-6H,7H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
RUJVUKDMUAJITA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C2=CC=C(C=C2)C(=O)O)CC(=O)O |
Origin of Product |
United States |
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